Ethyl (7-anilino-7-oxoheptyl)carbamate
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Overview
Description
Ethyl (7-anilino-7-oxoheptyl)carbamate is a compound belonging to the class of organic carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7-anilino-7-oxoheptyl)carbamate can be achieved through several methods. One common approach involves the reaction of aniline with ethyl chloroformate in the presence of a base, followed by the addition of 7-oxoheptanoic acid. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7-anilino-7-oxoheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted carbamates .
Scientific Research Applications
Ethyl (7-anilino-7-oxoheptyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of ethyl (7-anilino-7-oxoheptyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable complexes with their active sites. It can also modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (7-anilino-7-oxoheptyl)carbamate include:
Ethyl carbamate: Known for its use in medicinal applications and as a solvent.
Methyl carbamate: Commonly used in agricultural chemicals.
Phenyl carbamate: Utilized in the synthesis of pharmaceuticals and polymers
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and receptors makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
651767-89-4 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
ethyl N-(7-anilino-7-oxoheptyl)carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-2-21-16(20)17-13-9-4-3-8-12-15(19)18-14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
KFBAYMRATPHIKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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